4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is an organic compound with a complex structure, featuring a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The ethoxy group can be introduced through an etherification reaction, while the sulfonamide group is added via sulfonation followed by amination. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials and the efficiency of the synthetic route are critical factors in determining the cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide for substitution), oxidizing agents (e.g., potassium permanganate for oxidation), and reducing agents (e.g., lithium aluminum hydride for reduction). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzenesulfonamides, while oxidation can lead to sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, potentially inhibiting enzyme activity. The bromine and ethoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-N-propan-2-ylbenzenesulfonamide
- 4-chloro-3-ethoxy-N-propan-2-ylbenzenesulfonamide
- 4-bromo-3-ethoxy-N-methylbenzenesulfonamide
Uniqueness
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-16-11-7-9(5-6-10(11)12)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQDGLTVWRBGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.